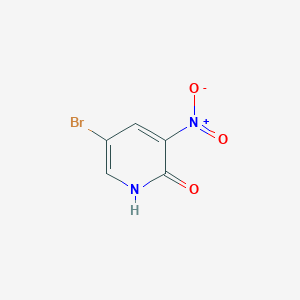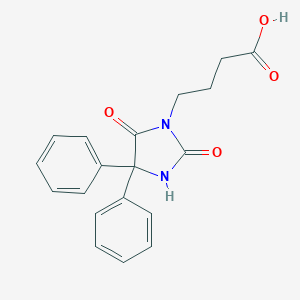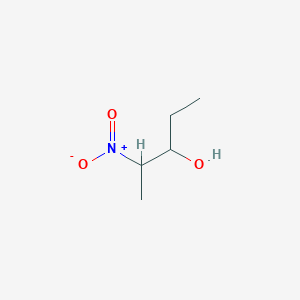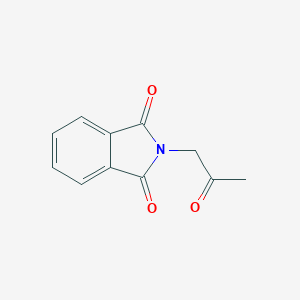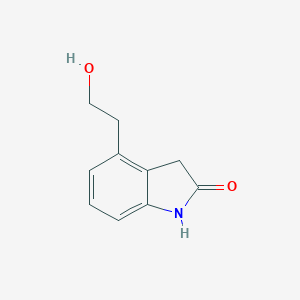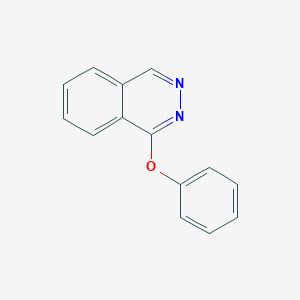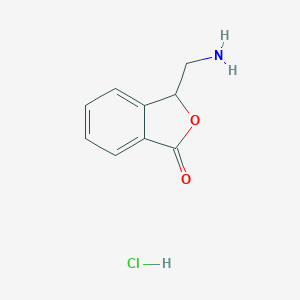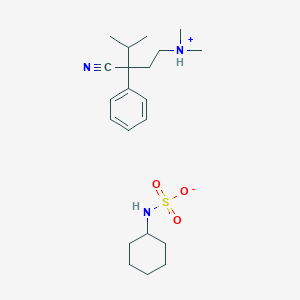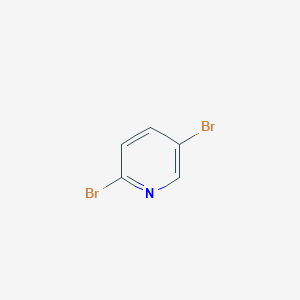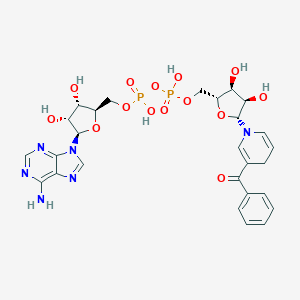
3-Benzoylpyridine-adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylpyridine-adenine dinucleotide (BpAD) is an important coenzyme that is involved in several biochemical reactions in living organisms. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is synthesized from NAD+ through a series of chemical reactions. BpAD has been extensively studied for its use in scientific research and has been found to have several applications in the field of biochemistry.
Mechanism Of Action
3-Benzoylpyridine-adenine dinucleotide acts as a coenzyme in several biochemical reactions by accepting or donating electrons. It is involved in the transfer of electrons between enzymes and substrates, which is essential for the proper functioning of metabolic pathways. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in the modification of DNA and RNA.
Biochemical And Physiological Effects
3-Benzoylpyridine-adenine dinucleotide has several biochemical and physiological effects. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a role in the regulation of cellular metabolism. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression and the maintenance of cellular redox balance. Its deficiency has been linked to several metabolic disorders, including diabetes and obesity.
Advantages And Limitations For Lab Experiments
3-Benzoylpyridine-adenine dinucleotide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Benzoylpyridine-adenine dinucleotide is also readily available and affordable, making it an ideal coenzyme for use in scientific research. However, 3-Benzoylpyridine-adenine dinucleotide has some limitations, including its susceptibility to degradation and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 3-Benzoylpyridine-adenine dinucleotide. One area of research is the development of new synthetic methods for the production of 3-Benzoylpyridine-adenine dinucleotide. Another area of research is the study of the role of 3-Benzoylpyridine-adenine dinucleotide in the regulation of cellular metabolism and gene expression. Additionally, the development of new analytical techniques for the detection and quantification of 3-Benzoylpyridine-adenine dinucleotide in biological samples is an important area of research. The study of 3-Benzoylpyridine-adenine dinucleotide has the potential to lead to the development of new treatments for metabolic disorders and other diseases.
Synthesis Methods
The synthesis of 3-Benzoylpyridine-adenine dinucleotide involves the use of several chemical reagents and requires a series of steps. The first step involves the reduction of NAD+ to NADH using sodium borohydride. The resulting NADH is then reacted with benzoyl chloride to form 3-benzoylpyridine-adenine. This compound is then oxidized using potassium ferricyanide to form 3-Benzoylpyridine-adenine dinucleotide.
Scientific Research Applications
3-Benzoylpyridine-adenine dinucleotide has been extensively studied for its use in scientific research. It is used as a coenzyme in several biochemical reactions, including those involved in the metabolism of carbohydrates, fats, and proteins. 3-Benzoylpyridine-adenine dinucleotide is also involved in the regulation of gene expression and the maintenance of cellular redox balance. Its applications in scientific research include the study of enzyme kinetics, metabolic pathways, and the regulation of cellular metabolism.
properties
CAS RN |
104076-88-2 |
|---|---|
Product Name |
3-Benzoylpyridine-adenine dinucleotide |
Molecular Formula |
C27H32N6O14P2 |
Molecular Weight |
726.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |
InChI Key |
PDQBXNVFMIWCME-XXQHZGKUSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Other CAS RN |
104076-88-2 |
synonyms |
3-benzoylpyridine-adenine dinucleotide Bz3PdAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



